molecular formula C22H21IO6 B11979116 Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate CAS No. 303094-82-8

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate

Cat. No.: B11979116
CAS No.: 303094-82-8
M. Wt: 508.3 g/mol
InChI Key: PZFXCWBTBVHBKD-UHFFFAOYSA-N
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Description

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex organic compound with a unique structure that includes a chromen-4-one core, an iodophenoxy group, and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of an appropriate phenol derivative with an ethyl acetoacetate under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction, where an iodophenol reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Chroman-4-ol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate belongs to the coumarin family, known for their diverse biological activities. The applications in medicinal chemistry include:

  • Anticancer Activity : Some studies indicate that derivatives of coumarins exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antioxidant Properties : Coumarins are recognized for their antioxidant capabilities, which help mitigate oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, suggesting its potential in formulations aimed at preventing oxidative damage .
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in pharmaceutical applications .

Agricultural Applications

The compound has also been explored for its utility in agriculture:

  • Pesticidal Properties : Research has highlighted the potential of coumarin derivatives as bioactive agents against pests. This compound may serve as a natural pesticide, reducing reliance on synthetic chemicals .
  • Plant Growth Regulators : Some studies suggest that coumarins can enhance plant growth and development by acting as growth regulators. This application could lead to more sustainable agricultural practices .

Materials Science Applications

In materials science, this compound is being investigated for:

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry to develop new materials with enhanced properties such as UV resistance and thermal stability .
  • Nanotechnology : Its unique chemical structure allows it to be incorporated into nanomaterials, potentially leading to advancements in drug delivery systems and biosensors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
PesticidalBioactive agent against agricultural pests
Plant GrowthEnhances growth and development

Case Study: Anticancer Research

In a specific study, this compound was tested on MCF7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate can be compared with similar compounds such as:

  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pivalate
  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate
  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenyl-4-quinolinecarboxylate

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Biological Activity

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound is characterized by a chromenone backbone, which is known for various biological activities. The presence of an ethyl group, a 4-iodophenoxy moiety, and a methyl group contributes to its unique properties.

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes, notably cytosolic phospholipase A2 (cPLA2). This enzyme plays a critical role in inflammatory processes and cell signaling pathways. Inhibition of cPLA2 can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may have implications in aging and various diseases .
  • Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties. It has shown efficacy against certain bacterial strains, although further research is necessary to establish its full spectrum of activity and potential clinical applications .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays:

Study TypeFindings
Enzyme InhibitionSignificant inhibition of cPLA2 with IC50 values indicating potency .
Antioxidant ActivityDemonstrated ability to scavenge free radicals effectively .
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli strains .

Case Studies

  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain, correlating with its enzyme inhibition properties.
  • Oxidative Stress Models : In models simulating oxidative stress, the compound showed a protective effect on cellular viability and function.

Properties

CAS No.

303094-82-8

Molecular Formula

C22H21IO6

Molecular Weight

508.3 g/mol

IUPAC Name

ethyl 2-[6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H21IO6/c1-4-14-10-17-19(11-18(14)27-12-20(24)26-5-2)28-13(3)22(21(17)25)29-16-8-6-15(23)7-9-16/h6-11H,4-5,12H2,1-3H3

InChI Key

PZFXCWBTBVHBKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)OC3=CC=C(C=C3)I)C

Origin of Product

United States

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